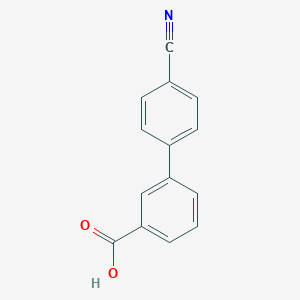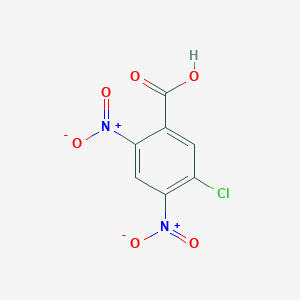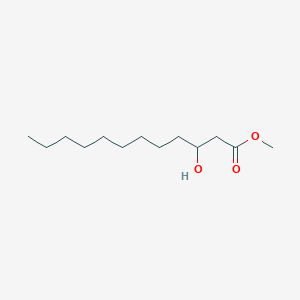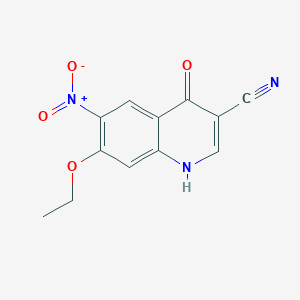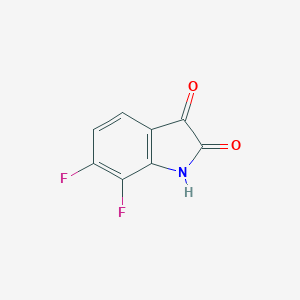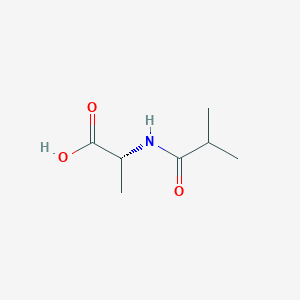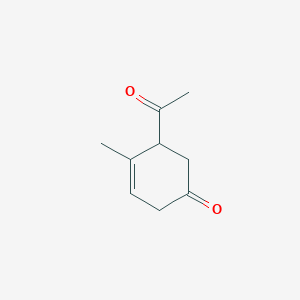
5-Acetyl-4-methylcyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-methylcyclohex-3-en-1-one is a cyclic ketone that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that has a characteristic aroma, and it is commonly used as a flavoring agent in the food industry. However, its potential applications in the field of science and medicine have attracted significant interest in recent years.
Mécanisme D'action
The mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Acetyl-4-methylcyclohex-3-en-1-one exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Acetyl-4-methylcyclohex-3-en-1-one in lab experiments is its low cost and easy availability. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of using 5-Acetyl-4-methylcyclohex-3-en-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-Acetyl-4-methylcyclohex-3-en-1-one in scientific research. One potential application is in the development of novel anti-inflammatory and anticancer drugs. Additionally, it has been proposed that 5-Acetyl-4-methylcyclohex-3-en-1-one could be used as a chiral auxiliary in asymmetric synthesis to produce enantiopure compounds. Moreover, further studies are needed to fully understand the mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, 5-Acetyl-4-methylcyclohex-3-en-1-one is a cyclic ketone that has been widely used in scientific research due to its unique properties. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Despite its potential applications, further studies are needed to fully understand the mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one and its potential applications in various fields of science and medicine.
Méthodes De Synthèse
The synthesis of 5-Acetyl-4-methylcyclohex-3-en-1-one can be achieved through various methods, including the aldol condensation reaction and the Claisen-Schmidt reaction. The aldol condensation reaction involves the reaction of acetone with p-tolualdehyde in the presence of a base catalyst, while the Claisen-Schmidt reaction involves the reaction of acetophenone with p-tolualdehyde in the presence of a base catalyst.
Applications De Recherche Scientifique
5-Acetyl-4-methylcyclohex-3-en-1-one has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
145300-01-2 |
|---|---|
Nom du produit |
5-Acetyl-4-methylcyclohex-3-en-1-one |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-acetyl-4-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3,9H,4-5H2,1-2H3 |
Clé InChI |
HFBDOYIXUCWWHY-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=O)CC1C(=O)C |
SMILES canonique |
CC1=CCC(=O)CC1C(=O)C |
Synonymes |
3-Cyclohexen-1-one, 5-acetyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
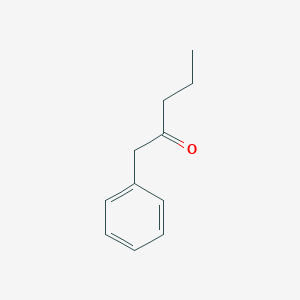
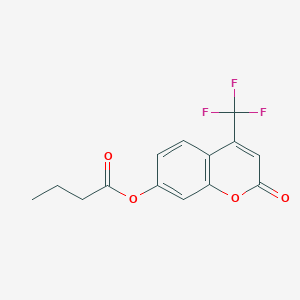
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
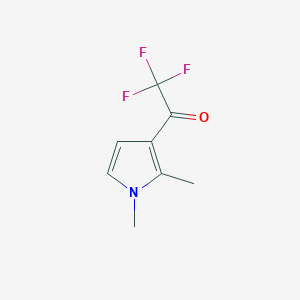
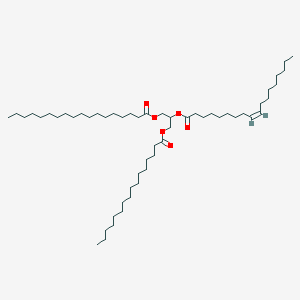
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
